N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Description
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methylpropyl group at position 3. The acetamide linker connects this thiadiazole moiety to a pyridazinone ring system, which is further modified with a thiomorpholine group at position 4.
Properties
Molecular Formula |
C16H22N6O2S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C16H22N6O2S2/c1-11(2)9-14-18-19-16(26-14)17-13(23)10-22-15(24)4-3-12(20-22)21-5-7-25-8-6-21/h3-4,11H,5-10H2,1-2H3,(H,17,19,23) |
InChI Key |
PCFPTSDCPQBUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(1S,2R)-2-methylcyclohexyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2,1,3-benzothiadiazole-4-sulfonamide The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems to monitor and adjust these parameters can help in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(1S,2R)-2-methylcyclohexyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2,1,3-benzothiadiazole-4-sulfonamide: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific solvents, temperatures, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have been effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies suggest that this compound may possess anticancer properties. Thiadiazole-based compounds have shown cytostatic effects in vitro, inhibiting the proliferation of cancer cells by targeting specific pathways involved in cell division . The mechanism often involves the inhibition of key enzymes such as DNA gyrase and topoisomerase .
Anti-inflammatory Effects
The thiazole component of the compound is associated with anti-inflammatory activity. This property may enhance its therapeutic potential in treating inflammatory diseases .
Enzyme Inhibition
The compound is believed to inhibit critical enzymes involved in DNA replication and repair processes. This inhibition can lead to disrupted cell division and subsequent cell death.
Cell Membrane Interaction
There is evidence suggesting that the compound may alter cellular membrane permeability, making bacteria more susceptible to lysis. This mechanism contributes to its antimicrobial efficacy .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds containing thiadiazole and thiazole groups. Notable findings include:
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : Research on similar compounds revealed their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .
- Inflammation Models : In vivo studies indicated that thiadiazole-containing compounds reduced inflammation markers in animal models, highlighting their potential for treating inflammatory conditions .
Mechanism of Action
The mechanism by which N-{5-[(1S,2R)-2-methylcyclohexyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2,1,3-benzothiadiazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition or activation, signal transduction, and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Thiadiazole Substitution :
- The target compound’s 2-methylpropyl group (bulky alkyl) contrasts with simpler ethyl (in ) or aromatic benzyl groups (in ). Bulkier substituents may enhance lipophilicity and membrane permeability but could reduce solubility .
- Pharmacopeial compounds () favor methyl-thiadiazolethio groups, which are common in cephalosporin antibiotics for enhanced stability.
Acetamide Linkage: The pyridazinone-thiomorpholine system in the target compound differs from thiophene-pyridazine hybrids () or morpholine-linked thioxoacetamides (). Thiomorpholine, a sulfur analog of morpholine, may confer unique electronic or steric effects in target binding .
Heterocyclic Moieties: Pyridazinone rings (as in the target compound) are associated with kinase inhibition, while thiophene-pyridazine hybrids () are explored for antiviral activity. Morpholine/thioxo groups () often improve pharmacokinetic properties .
Pharmacological Implications (Inferred from Analogs)
- Antimicrobial Potential: Thiadiazole-morpholine hybrids () show activity against bacterial efflux pumps, suggesting the thiomorpholine group in the target compound may enhance resistance modulation.
- Enzyme Inhibition: Pyridazinone derivatives are known inhibitors of phosphodiesterases (PDEs) and cyclooxygenases (COXs). The thiomorpholine substituent could target sulfur-dependent enzymes .
Data Tables
Table 2: Comparative Physicochemical Properties (Hypothetical)
Biological Activity
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, including its synthesis, biological effects, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C16H16N4OS |
| Molecular Weight | 312.39 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 91654515 |
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole compounds have demonstrated effectiveness against various bacterial and fungal strains. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
- Anticancer Properties : Several studies have reported that thiadiazole derivatives possess cytotoxic properties against cancer cell lines. For example, related compounds have shown IC50 values in the nanomolar range against various cancer types like colon and breast cancer .
- Anti-inflammatory Effects : Thiadiazole derivatives have been explored for their anti-inflammatory properties. Some compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting a potential for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focused on breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of approximately 17 nM. This suggests a strong potential for further development as an anticancer drug .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of thiadiazole-pyridazine hybrids typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, POCl₃ is commonly used as a cyclizing agent in thiadiazole formation, as seen in analogous syntheses of 1,3,4-thiadiazole derivatives . Key steps include:
- Reacting substituted thiosemicarbazides with POCl₃ at 90°C under reflux for 3 hours.
- Precipitation via pH adjustment (e.g., ammonia to pH 8–9) and recrystallization from DMSO/water mixtures. Yield optimization requires careful control of stoichiometry (e.g., 1:3 molar ratio of starting acid to POCl₃) and reaction time .
Q. How is the molecular structure of this compound confirmed post-synthesis?
X-ray crystallography is the gold standard for structural validation. For instance, analogous thiadiazole-acetamide derivatives were analyzed using single-crystal X-ray diffraction to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding networks involving thiomorpholine groups). Complementary techniques include:
Q. What in vitro assays are used to evaluate its biological activity?
Initial screening often focuses on antimicrobial and antioxidant activity:
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with pH-dependent activity noted in thiadiazole derivatives .
- Antioxidant : DPPH radical scavenging assays and ferric-reducing antioxidant power (FRAP) tests, comparing activity to ascorbic acid controls .
Advanced Research Questions
Q. How can computational methods predict interactions between this compound and biological targets?
Molecular docking and dynamics simulations are used to study binding affinities. For example:
- Docking : Align the compound with active sites of target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Key interactions include hydrogen bonds with thiomorpholine sulfur and hydrophobic contacts with the 2-methylpropyl group .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity, BBB permeability) to prioritize analogs with optimal drug-likeness .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or cytotoxic results may arise from variations in:
- Assay Conditions : pH sensitivity (e.g., enhanced activity at alkaline pH due to deprotonation of thiadiazole NH groups) .
- Strain-Specificity : Testing against a broader panel of clinical isolates and standardizing inoculum size (e.g., 1–5 × 10⁵ CFU/mL) .
- Cytotoxicity Cross-Check : Compare therapeutic indices (e.g., IC₅₀ in mammalian cells vs. MIC) to rule out nonspecific toxicity .
Q. How can membrane separation technologies improve purification of this compound?
Advanced purification leverages:
- Nanofiltration : Membranes with 200–300 Da MWCO to remove unreacted starting materials.
- Simulated Moving Bed (SMB) Chromatography : For large-scale separation of enantiomers or regioisomers, if applicable. Process optimization requires empirical determination of solvent systems (e.g., acetonitrile/water gradients) and pressure thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
